molecular formula C16H19ClN2O3S B5127911 [(3-Butoxy-4-chlorophenyl)sulfonyl](3-pyridylmethyl)amine

[(3-Butoxy-4-chlorophenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B5127911
M. Wt: 354.9 g/mol
InChI Key: CQLZZXBVZACVTL-UHFFFAOYSA-N
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Description

(3-Butoxy-4-chlorophenyl)sulfonylamine is a complex organic compound with the molecular formula C16H19ClN2O3S. This compound is characterized by the presence of a butoxy group, a chlorophenyl group, a sulfonyl group, and a pyridylmethylamine group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-butoxy-4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-2-3-9-22-16-10-14(6-7-15(16)17)23(20,21)19-12-13-5-4-8-18-11-13/h4-8,10-11,19H,2-3,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZZXBVZACVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-4-chlorophenyl)sulfonylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 3-pyridylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-4-chlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or chlorophenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(3-Butoxy-4-chlorophenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Butoxy-4-chlorophenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The pyridylmethylamine group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Butoxy-4-chlorophenyl)sulfonylamine
  • [(3-Butoxy-4-chlorophenyl)sulfonyl]amino]benzoic acid

Uniqueness

(3-Butoxy-4-chlorophenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

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